molecular formula C7H5N B057287 3-Ethynylpyridine CAS No. 121697-66-3

3-Ethynylpyridine

Cat. No. B057287
M. Wt: 103.12 g/mol
InChI Key: CLRPXACRDTXENY-UHFFFAOYSA-N
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Description

3-Ethynylpyridine is a biochemical reagent . It is a compound with the molecular formula C7H5N . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Synthesis Analysis

3-Ethynylpyridine is a click chemistry reagent . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Molecular Structure Analysis

The molecular formula of 3-Ethynylpyridine is C7H5N . The molecular weight is 103.12 g/mol . The InChIKey of 3-Ethynylpyridine is CLRPXACRDTXENY-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Ethynylpyridine contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethynylpyridine include a molecular weight of 103.12 g/mol , a density of 1.0±0.1 g/cm3 , a boiling point of 170.5±13.0 °C at 760 mmHg , a vapour pressure of 1.9±0.3 mmHg at 25°C , an enthalpy of vaporization of 39.0±3.0 kJ/mol , a flash point of 57.5±12.4 °C , an index of refraction of 1.543 , a molar refractivity of 31.6±0.4 cm3 , a polar surface area of 13 Å2 , and a molar volume of 100.3±5.0 cm3 .

Scientific Research Applications

  • Molecular Electronics : The molecule 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, related to 3-ethynylpyridine, exhibits charge-induced conformational switching and rectifying behavior. It can be used in molecular electronics as a memory device operated by external fields or as a nano-actuator controlling molecular rotation (Derosa, Guda, & Seminario, 2003).

  • Organometallic Chemistry : Reactions involving 2-ethynylpyridine and iridium compounds lead to the formation of unique organometallic structures, demonstrating its role in the synthesis of novel compounds in organometallic chemistry (Le, Selnau, & Merola, 1994).

  • Material Science : 1,3-Dithiol-2-ylidene derivatives containing bis(ethynylpyridine) units exhibit unique crystal structures and charge-transfer interactions, highlighting their potential in the development of new materials (Kumagai, Tomura, Nishida, & Yamashita, 2003).

  • Agriculture : 2-Ethynylpyridine has been evaluated as a soil nitrification inhibitor, offering potential agricultural applications in managing nitrogen levels in soil (McCarty & Bremner, 1990).

  • Synthetic Chemistry : Ethynylpyridines can be synthesized through different methods and form charge-transfer complexes, indicating their utility in synthetic organic chemistry (Rodríguez, Martín-Villamil, Cano, & Fonseca, 1997).

  • Chemical Sensing : Ethynylpyridine derivatives can act as fluorescent chemosensors for metal ions like Zn2+, showcasing their applications in chemical sensing and environmental monitoring (Roy et al., 2016).

Safety And Hazards

3-Ethynylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a flammable solid . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

3-Ethynylpyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

properties

IUPAC Name

3-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N/c1-2-7-4-3-5-8-6-7/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRPXACRDTXENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70947958
Record name 3-Ethynylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynylpyridine

CAS RN

2510-23-8, 121697-66-3
Record name 3-Ethynylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2510-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-ethynyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethynylpyridine
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Record name 3-Ethynylpyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
712
Citations
D Vojta, I Matanović, G Kovačević… - Spectrochimica Acta Part A …, 2014 - Elsevier
Weak hydrogen bonds formed by 2- and 3-ethynylpyridine and ethynylbenzene with trimethylphosphate and phenol were characterized by IR spectroscopy and DFT calculations (…
Number of citations: 11 www.sciencedirect.com
R Terrero, Y Avila, R Mojica, A Cano… - New Journal of …, 2022 - pubs.rsc.org
… 1 shows the IR spectra of Fe(H 2 O) 2 [Ni(CN) 4 ]·nH 2 O, the molecule of 3-ethynylpyridine, and of the solid formed in the presence of this last ligand. According to these IR spectra, the …
Number of citations: 8 pubs.rsc.org
K Muragishi, H Asahara, N Nishiwaki - ACS omega, 2017 - ACS Publications
… 3-Ethynylpyridine 7 was inert and was recovered quantitatively (entry 3). On the other hand, 4-ethynylpyridine 8 underwent hydrochlorination, although the reaction efficiency was low (…
Number of citations: 7 pubs.acs.org
RK Singh, MK Mishra - International Journal of Quantum …, 2012 - Wiley Online Library
… The structure of 2-ethynylpyridine, 3-ethynylpyridine, 4-… This explains the relatively higher stability of the 3-ethynylpyridine … Although the 3-ethynylpyridine and 3,5-diethynylpyridine are …
Number of citations: 2 onlinelibrary.wiley.com
H Hiroki, K Ogata, S Fukuzawa - Synlett, 2013 - thieme-connect.com
The copper(I) chloride catalyzed reaction of azides with alkynes in water at room temperature was promoted by the addition of a catalytic amount of 2-ethynylpyridine, affording the …
Number of citations: 45 www.thieme-connect.com
D Bakarić, J Spanget-Larsen - Spectrochimica Acta Part A: Molecular and …, 2018 - Elsevier
… The study of secondary effects in vibrational and hydrogen bonding properties of 2- and 3-ethynylpyridine and ethynylbenzene by IR spectroscopy …
Number of citations: 1 www.sciencedirect.com
C Kahlfuss, E Starck, E Tufenkjian, N Kyritsakas… - …, 2021 - pubs.rsc.org
… Interestingly, the arrangement observed is similar to what has been reported for an analogous derivative comprising a 4-ethynylpyridine instead of 3-ethynylpyridine and with a different …
Number of citations: 2 pubs.rsc.org
SC Ng, I Novak, X You, W Huang - The Journal of Physical …, 1998 - ACS Publications
… The combined intensity of the B̃ (π 2 ) and C̃ (π‘ cc ) bands in 3-ethynylpyridine shows a relative decrease compared to D̃ (π‘‘ cc ), despite the fact that the B̃+C̃ group also contains the π …
Number of citations: 9 pubs.acs.org
JC Griepenburg, TL Rapp, PJ Carroll, J Eberwine… - Chemical …, 2015 - pubs.rsc.org
… -based photolinker, Ru(bipyridine) 2 (3-ethynylpyridine) 2 (RuBEP), which was reacted … , whereas irradiation at 450 nm dissociated one 3-ethynylpyridine ligand (Φ = 0.33) and uncaged …
Number of citations: 66 pubs.rsc.org
제갈영순, 진성호, 심상연, 박종욱… - 한국공업화학회연구논문 …, 2018 - papersearch.net
… poly(3-ethynylpyridine) by the polymerization of 3-ethynylpyridine by various … poly(3-ethynylpyridine) were measured and discussed. The cyclic voltamograms of poly(3-ethynylpyridine) …
Number of citations: 0 papersearch.net

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